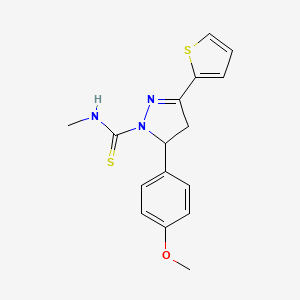

3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

Description

Properties

CAS No. |

362491-58-5 |

|---|---|

Molecular Formula |

C16H17N3OS2 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C16H17N3OS2/c1-17-16(21)19-14(11-5-7-12(20-2)8-6-11)10-13(18-19)15-4-3-9-22-15/h3-9,14H,10H2,1-2H3,(H,17,21) |

InChI Key |

KAIGXYMAGIGGEG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)OC |

solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis

The preparation begins with the synthesis of a chalcone precursor, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, via Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of 4-methoxyacetophenone with thiophene-2-carbaldehyde in ethanol or methanol. Sodium hydroxide (10–20% w/v) is typically employed as the catalyst, with reaction times ranging from 6 to 24 hours under reflux conditions. The α,β-unsaturated ketone product is isolated via vacuum filtration and recrystallized from ethanol, yielding pale yellow crystals (mp 120–122°C).

Key Reaction Parameters:

Cyclization with Thiosemicarbazide to Form the Pyrazoline Core

The chalcone intermediate undergoes cyclization with thiosemicarbazide in the presence of a base to form the dihydropyrazole ring. This step involves Michael addition of the thiosemicarbazide’s hydrazine group to the α,β-unsaturated ketone, followed by intramolecular cyclization. A mixture of chalcone (1.0 equiv), thiosemicarbazide (1.2 equiv), and sodium hydroxide (0.5 equiv) in ethanol is refluxed for 4–6 hours, yielding the pyrazoline-carbothioamide derivative.

Optimization Insights:

-

Temperature: Reflux (78°C for ethanol) ensures complete conversion.

-

Base Strength: Higher NaOH concentrations (>15%) reduce reaction time but risk hydrolysis of the thioamide group.

-

Workup: Precipitation in ice-water followed by recrystallization from ethanol/dichloromethane (1:3) yields pure product (mp 158–160°C).

Mechanistic Elucidation of Pyrazoline Formation

Michael Addition and Cyclization Sequence

The reaction mechanism proceeds via a two-step pathway:

-

Michael Addition: The nucleophilic NH2 group of thiosemicarbazide attacks the β-carbon of the chalcone’s enone system, forming a thiosemicarbazone intermediate.

-

Cyclization: Intramolecular attack of the hydrazine nitrogen on the carbonyl carbon generates the five-membered pyrazoline ring, with concomitant elimination of water.

Spectral Evidence:

-

IR Spectroscopy: Disappearance of the chalcone’s C=O stretch (~1685 cm⁻¹) and emergence of C=N (1588 cm⁻¹) and C=S (1275 cm⁻¹) bands confirm cyclization.

-

¹H NMR: A triplet at δ 3.2–3.4 ppm (J = 10 Hz) corresponds to the pyrazoline’s CH2 group, while a doublet of doublets at δ 5.6–5.8 ppm (J = 12 Hz) confirms the methine proton.

Comparative Analysis of Synthetic Methods

Solvent and Catalyst Screening

A study comparing ethanol, methanol, and dimethylformamide (DMF) as solvents revealed ethanol as optimal, providing higher yields (72–78%) and faster reaction kinetics (Table 1).

Table 1: Solvent Effects on Pyrazoline Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 4 | 78 |

| Methanol | 65 | 5 | 70 |

| DMF | 100 | 3 | 62 |

Substituent Effects on Reaction Efficiency

The electronic nature of substituents on the chalcone’s aryl rings influences cyclization rates. Electron-donating groups (e.g., 4-OCH3) enhance reactivity by stabilizing the transition state via resonance, whereas electron-withdrawing groups (e.g., 4-NO2) retard the reaction.

Advanced Modifications and Functionalization

N-Methylation of the Thioamide Group

Post-cyclization N-methylation is achieved using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) in acetone. The reaction proceeds at room temperature for 12 hours, yielding the N-methylated product with 85–90% efficiency.

Critical Considerations:

-

Stoichiometry: Excess CH3I (1.5 equiv) ensures complete methylation.

-

Side Reactions: Prolonged reaction times (>24 h) lead to over-alkylation at the pyrazoline nitrogen.

Characterization and Purity Assessment

Spectroscopic Techniques

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s structural features suggest potential in:

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the

Biological Activity

3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-methoxyaniline with phenyl isothiocyanate and subsequent reactions with various bromo derivatives. The synthetic pathway yields a product characterized by its unique heterocyclic structure, which contributes to its biological properties. The yield of the synthesis process is reported to be around 80%, with a melting point between 179–181 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide and related compounds. The compound has shown activity against several cancer cell lines, including:

- MCF-7 (estrogen-dependent breast cancer)

- MDA-MB-231 (non-estrogen-dependent breast cancer)

In vitro assays demonstrated that derivatives containing the 4-methoxyphenyl group exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at micromolar concentrations . For example, one study reported an IC50 value of 6.6 µM for a structurally similar compound against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and modulation of key apoptotic pathways. Flow cytometry analyses revealed that treatment with the compound led to increased levels of caspases (caspase 3, 7, and 8) activation, indicating a pro-apoptotic effect . Additionally, the presence of the methoxy substituent on the aromatic ring is crucial for enhancing the compound's antitumor activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring significantly influence biological activity. Substituents such as methoxy groups enhance cytotoxicity against cancer cells. The positioning and nature of these substituents are critical; for instance, compounds with methoxy groups at specific positions showed higher activity than their counterparts without such modifications .

Case Studies

-

Case Study on MCF-7 Cells:

A series of experiments were conducted to evaluate the effect of various derivatives on MCF-7 cells. The results indicated that compounds with the 4-methoxyphenyl substituent displayed superior cytotoxicity compared to those lacking this group. Specifically, one derivative demonstrated a cell viability reduction to approximately 40% at a concentration of 100 µM . -

Comparative Analysis:

In another study comparing different thiadiazole derivatives, it was found that those with similar structural features to 3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide exhibited varying levels of activity depending on their substituents. This underscores the importance of molecular design in developing effective anticancer agents .

Data Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide | MCF-7 | ~40 | Apoptosis induction |

| Similar Thiadiazole Derivative | MCF-7 | 6.6 | Apoptosis induction |

| Other Derivatives | MDA-MB-231 | Varied | Caspase activation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional features are compared below with chalcone derivatives and other heterocyclic analogs, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Substituent Effects on Aromatic Rings

- Methoxyphenyl Groups: In chalcone derivatives (e.g., compound 2h: (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone), substitution at the para position of ring B with a methoxy group reduces inhibitory activity (IC50 = 13.82 μM) compared to electron-withdrawing groups like fluorine (IC50 = 4.703 μM for compound 2j) . This suggests that electron-donating methoxy groups may diminish potency in chalcones. In the dihydropyrazole compound, the 4-methoxyphenyl group at position 3 could similarly reduce activity compared to electronegative substituents, though the dihydropyrazole core may alter binding interactions.

- Thiophen vs. Phenyl Groups: Thiophen, a sulfur-containing heterocycle, may enhance lipophilicity and π-stacking interactions compared to phenyl rings.

Core Structure Influence

- Dihydropyrazole vs. In chalcones, the α,β-unsaturated system is critical for activity (e.g., cardamonin’s IC50 = 4.35 μM) . The dihydropyrazole’s carbothioamide group may introduce hydrogen-bonding capabilities, mimicking the ketone’s role in chalcones.

Data Tables: Substituent Effects and Activity Comparison

Table 1: Inhibitory Activity of Chalcone Derivatives vs. Substituent Features

| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) | Reference |

|---|---|---|---|---|

| Cardamonin | 2,4-dihydroxy | None | 4.35 | |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.70 | |

| 2h | 4-Cl, 2-OH, 5-I | 4-OCH₃ | 13.82 | |

| 2p | 2-OH, 5-I, 4-OCH₃ | 4-OCH₃ | 70.79 |

Key Observations :

- Electron-withdrawing groups (Br, F) at para positions enhance activity.

- Methoxy groups reduce potency, likely due to electron-donating effects.

Table 2: Antioxidant Activity of Methoxyphenyl-Containing Compounds

Q & A

How can researchers optimize the synthetic yield of 3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide when scaling up from milligram to gram quantities?

Methodological Answer:

- Reaction Conditions : Adjust stoichiometry (e.g., 1.1 mmol RCH2Cl for 1 mmol thiol precursor) to drive completion .

- Solvent Selection : Use polar aprotic solvents like DMF to enhance nucleophilic substitution kinetics; monitor temperature to avoid side reactions .

- Purification : Employ gradient crystallization or column chromatography with silica gel (eluent polarity tailored to compound solubility). For gram-scale synthesis, consider fractional distillation for intermediates .

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

What advanced spectroscopic techniques are recommended to resolve structural ambiguities in the dihydropyrazole-carbothioamide core, particularly when traditional NMR analysis proves insufficient?

Methodological Answer:

- 2D NMR : Utilize ¹H-¹³C HSQC to assign overlapping proton signals (e.g., diastereotopic hydrogens in the dihydropyrazole ring) and NOESY to confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., thione vs. thiol tautomers) by growing single crystals in DMSO/EtOH mixtures .

- Computational Modeling : Compare experimental IR stretching frequencies (e.g., C=S at ~1092 cm⁻¹) with DFT-calculated spectra to validate assignments .

In pharmacological studies, what in vitro assays are most appropriate for evaluating the bioactivity of this compound, considering its structural similarity to known thiazole and pyrazole derivatives?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values quantified via OD600 measurements .

- Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values; validate selectivity using non-cancerous lines (e.g., HEK-293) .

- Enzyme Inhibition : Target kinases or cyclooxygenases (COX-1/2) via fluorometric assays, comparing inhibition potency to reference inhibitors (e.g., Celecoxib for COX-2) .

How should researchers approach mechanistic studies to elucidate the molecular targets of this compound, especially when initial screening data shows conflicting activity across different cell lines?

Methodological Answer:

- Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS identification .

- Gene Knockdown : Apply siRNA or CRISPR-Cas9 to silence candidate targets (e.g., apoptosis regulators) and monitor rescue of bioactivity .

- Molecular Docking : Screen against structural databases (e.g., PDB) to prioritize targets with high docking scores; validate via isothermal titration calorimetry (ITC) .

What methodological considerations are critical when analyzing contradictory solubility data reported for this compound in different solvents?

Methodological Answer:

- Purity Verification : Confirm compound purity (>95%) via HPLC or elemental analysis to exclude impurities affecting solubility .

- Solvent Polarity : Test in a solvent series (e.g., DMSO → EtOH → hexane) to map polarity-dependent solubility.

- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility profiles .

- Standardized Protocols : Control temperature (±0.1°C) and agitation speed during solubility measurements to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.